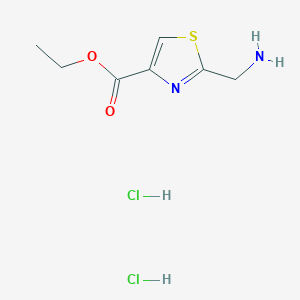

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride

Descripción general

Descripción

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a thiazole ring, an aminomethyl group, and a carboxylate ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-aminothiazole as the starting material.

Reaction Steps: The amino group on the thiazole ring is first alkylated to introduce the aminomethyl group. This is followed by esterification to form the ethyl ester.

Reaction Conditions: The alkylation step often requires the use of a strong base, such as sodium hydride, and an alkyl halide. The esterification step is usually carried out using ethanol in the presence of an acid catalyst.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the thiazole ring, to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the carboxylate ester group to an alcohol.

Substitution: Substitution reactions at the aminomethyl group can lead to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various alkylating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed:

Oxidation Products: Various oxidized thiazole derivatives.

Reduction Products: Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate alcohol.

Substitution Products: Different aminomethyl-substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a chemical compound with the molecular formula and a molecular weight of 186.14 g/mol. The compound is characterized by a thiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen. It typically appears as a white to off-white crystalline powder and is soluble in water due to the presence of hydrochloride groups.

Scientific Research Applications

This compound is a versatile intermediate in organic synthesis, particularly in medicinal chemistry. Studies have shown its potential biological activities, particularly as an inhibitor in cancer research. It has been studied for its role in synthesizing thiazolamino arylaminopyrimidines, which are known to inhibit anaplastic lymphoma kinase. Additionally, it has been explored in the development of stearoyl-CoA desaturase inhibitors, which are significant in cancer treatment due to their role in lipid metabolism.

Studies on this compound have focused on its interactions with biological targets such as enzymes involved in cancer metabolism. Its ability to inhibit specific kinases and desaturases suggests that it may alter metabolic pathways relevant to tumor growth and proliferation. Further research is necessary to elucidate its full pharmacological profile and potential side effects.

The compound's uniqueness lies in its specific substitution pattern and its dual functionality as both an amine and a carboxylic acid derivative, which enhances its reactivity and biological activity compared to other thiazole derivatives.

Mecanismo De Acción

The mechanism by which Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride exerts its effects depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparación Con Compuestos Similares

Ethyl 2-(aminomethyl)butanoate: Similar structure but lacks the thiazole ring.

2-Aminomethyl-1,3-thiazole-4-carboxylic acid: Similar but without the ethyl ester group.

Ethyl 2-(aminomethyl)thiazole-4-carboxylate: Similar but with a different substitution pattern on the thiazole ring.

This comprehensive overview provides a detailed understanding of Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, its preparation, reactions, applications, and comparison with similar compounds

Actividad Biológica

Ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride is a synthetic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anticonvulsant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical formula: . The compound features a thiazole ring, an ethyl ester group, and an amino methyl substituent, contributing to its diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has shown efficacy against various bacterial strains. For instance:

- Efficacy Against Bacteria : The compound demonstrated significant activity against E. coli and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) reported at 31.25 μg/mL, which is notably more effective than standard antibiotics like ofloxacin and cefepime .

Anticancer Properties

The compound's anticancer potential has been explored in several studies. Thiazole derivatives have been linked to cytotoxic effects in various cancer cell lines:

- Cytotoxic Activity : In a study involving thiazole derivatives, compounds similar to ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate exhibited significant cytotoxicity against cancer cell lines such as Jurkat and HT-29. The structure-activity relationship (SAR) suggested that the presence of electron-withdrawing groups enhances anticancer activity .

Anticonvulsant Effects

This compound has also been studied for its anticonvulsant effects:

- Anticonvulsant Activity : Compounds with a similar thiazole structure have shown significant anticonvulsant action in animal models. For example, certain derivatives demonstrated median effective doses significantly lower than standard treatments like ethosuximide .

The mechanism of action for this compound involves interaction with specific molecular targets:

- Enzyme Interaction : The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is crucial for its antimicrobial and anticancer activities.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on thiazole derivatives revealed that compounds similar to ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate showed enhanced antimicrobial activity due to their structural features. The study highlighted the potential for developing new antibiotics based on this scaffold .

Case Study: Anticancer Activity

Research investigating the cytotoxic effects of thiazole derivatives found that certain compounds exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin. The SAR analysis indicated that modifications in the thiazole structure significantly impacted their anticancer efficacy .

Propiedades

IUPAC Name |

ethyl 2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.2ClH/c1-2-11-7(10)5-4-12-6(3-8)9-5;;/h4H,2-3,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCKGBHNJFBXEBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.